![molecular formula C8H19NO B1374470 3-(Aminomethyl)-3-ethylpentan-1-ol CAS No. 1354954-41-8](/img/structure/B1374470.png)
3-(Aminomethyl)-3-ethylpentan-1-ol
Overview
Description
3-(Aminomethyl)-3-ethylpentan-1-ol is a compound with the IUPAC name 3-(aminomethyl)-3-pentanol . It has a molecular weight of 117.19 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as amines. Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom . The specific structure of 3-(Aminomethyl)-3-ethylpentan-1-ol is not available in the retrieved data.Physical And Chemical Properties Analysis
3-(Aminomethyl)-3-ethylpentan-1-ol is a liquid at room temperature . It has a molecular weight of 117.19 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.Scientific Research Applications
Antimicrobial Properties
3-(Aminomethyl)-3-ethylpentan-1-ol and its derivatives have been explored for their antimicrobial properties. Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a compound structurally similar to 3-(Aminomethyl)-3-ethylpentan-1-ol. These compounds were tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, demonstrating potential applications in industrial and healthcare settings (Dzhafarov et al., 2010).
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. For instance, Malmquist and Ström (2012) developed several methods for preparing isotopologues of a CX3CR1 antagonist, a molecule beneficial for treating multiple sclerosis. This process involved the use of a compound similar to 3-(Aminomethyl)-3-ethylpentan-1-ol, showcasing its role in medicinal chemistry (Malmquist & Ström, 2012).
Applications in Organic Synthesis
It has been employed in organic synthesis processes. Bartók and Molnár (1980) investigated the transformation of 3-ethylpentane-2,3-diol on copper catalysts, resulting in various compounds including those structurally related to 3-(Aminomethyl)-3-ethylpentan-1-ol. This study highlights the compound's role in organic synthesis and catalysis (Bartók & Molnár, 1980).
Research in Material Science
The compound's derivatives have been explored in material science. Angelastro et al. (1992) synthesized a peptidyl 2,2-difluoro-3-aminopropionate, a process involving a structure analogous to 3-(Aminomethyl)-3-ethylpentan-1-ol. This compound could have potential applications in the development of novel materials or as a proteinase inhibitor (Angelastro et al., 1992).
Biofuels Research
Additionally, Cann and Liao (2009) discussed the synthesis of pentanol isomers, including molecules similar to 3-(Aminomethyl)-3-ethylpentan-1-ol, in engineered microorganisms. This research is significant for the production of biofuels, illustrating the compound's relevance in sustainable energy solutions (Cann & Liao, 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
It’s worth noting that similar compounds, like aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .
Biochemical Pathways
It’s important to note that metabolic pathways have been assembled through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .
Pharmacokinetics
The recommended dosage of berotralstat is one 150 mg capsule once daily with food .
Result of Action
Similar compounds like indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-(aminomethyl)-3-ethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-8(4-2,7-9)5-6-10/h10H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRSAUJAPLRGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289959 | |
Record name | 1-Pentanol, 3-(aminomethyl)-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-3-ethylpentan-1-ol | |
CAS RN |
1354954-41-8 | |
Record name | 1-Pentanol, 3-(aminomethyl)-3-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 3-(aminomethyl)-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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